molecular formula C16H20N2O B5285083 1-Naphthalen-1-yl-3-pentan-3-ylurea

1-Naphthalen-1-yl-3-pentan-3-ylurea

Cat. No.: B5285083
M. Wt: 256.34 g/mol
InChI Key: ANDCRUKDXUQRBR-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-pentan-3-ylurea is a urea derivative featuring a naphthalen-1-yl group attached to one nitrogen atom and a branched pentan-3-yl alkyl chain on the other. Urea derivatives are characterized by their –N–C(=O)–N– backbone, with substituents influencing their physicochemical and biological properties. This compound’s structure combines aromaticity (from naphthalene) and aliphatic flexibility (from pentan-3-yl), which may enhance solubility compared to purely aromatic analogs.

Properties

IUPAC Name

1-naphthalen-1-yl-3-pentan-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-3-13(4-2)17-16(19)18-15-11-7-9-12-8-5-6-10-14(12)15/h5-11,13H,3-4H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDCRUKDXUQRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Naphthalen-1-yl-3-pentan-3-ylurea typically involves the reaction of 1-naphthylamine with pentan-3-one in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Naphthalen-1-yl-3-pentan-3-ylurea undergoes various chemical reactions, including:

Scientific Research Applications

1-Naphthalen-1-yl-3-pentan-3-ylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-pentan-3-ylurea involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name R1 R2 Molecular Weight (g/mol) Solubility Trends Key Properties/Applications References
1-Naphthalen-1-yl-3-pentan-3-ylurea Naphthalen-1-yl Pentan-3-yl 284.36 Moderate (aliphatic chain enhances solubility) Potential for balanced lipophilicity; unstudied bioactivity
1-Ethyl-3-naphthalen-1-ylurea Naphthalen-1-yl Ethyl 214.26 High in organic solvents Simpler synthesis; possible antimicrobial precursor
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea Naphthalen-2-yl 2-Methoxyphenyl 306.34 Low (bulky aryl groups) Structural studies; electronic effects from methoxy group
1,3-Di-1-naphthylurea Naphthalen-1-yl Naphthalen-1-yl 338.38 Very low High crystallinity; used in X-ray diffraction studies
1-(2-Chloroethyl)-3-naphthalen-1-ylurea Naphthalen-1-yl 2-Chloroethyl 264.71 Moderate Reactive chloro group for further derivatization

Key Observations:

Substituent Effects on Solubility: The pentan-3-yl group in the target compound introduces a branched aliphatic chain, likely improving solubility in non-polar solvents compared to purely aromatic analogs like 1,3-di-1-naphthylurea . Ethyl and chloroethyl substituents (e.g., 1-ethyl-3-naphthalen-1-ylurea) further enhance solubility due to smaller alkyl chains or polar functional groups .

Structural and Crystallographic Insights :

  • Naphthalene-containing urea derivatives often exhibit planar molecular geometries, as seen in single-crystal X-ray studies (e.g., 1-[3-(Naphthalen-1-yl)phenyl]naphthalene, R factor = 0.050) .
  • Bulky substituents like methoxyphenyl or dual naphthyl groups reduce molecular flexibility, leading to tightly packed crystal lattices and lower solubility .

Biological and Reactive Potential: While direct data are lacking for the target compound, analogs such as 3-(naphthalen-1-ylimino)indolin-2-one demonstrate antimicrobial activity, suggesting urea derivatives with naphthalene groups may share bioactivity . The chloroethyl group in 1-(2-chloroethyl)-3-naphthalen-1-ylurea offers a reactive site for nucleophilic substitution, enabling further chemical modifications .

Synthetic Considerations :

  • Smaller alkyl chains (e.g., ethyl) simplify synthesis, whereas branched chains (e.g., pentan-3-yl) may require more complex alkylation steps .
  • Crystallographic refinement tools like SHELXL (R factor = 0.050–0.140) are critical for confirming the structures of these compounds .

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